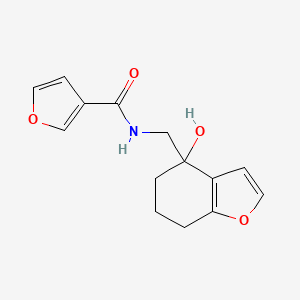

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide

Description

"N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide" is a synthetic small molecule characterized by a bicyclic tetrahydrobenzofuran core substituted with a hydroxy group at position 4. A methylene bridge links this hydroxy group to a furan-3-carboxamide moiety.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKSCVOKYBAJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is formed by hydrogenation of the benzofuran ring in the presence of a palladium catalyst.

Attachment of the Furan Carboxamide Moiety: The final step involves the reaction of the tetrahydrobenzofuran intermediate with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone.

Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation can be achieved using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The benzofuran and furan rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:

Key Observations

Substituent Effects on Bioactivity: The hydroxy group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the methoxy derivative , which could improve binding to polar enzyme active sites.

Functional Group Comparisons :

- Unlike the hydroxamic acid derivatives (e.g., Compound 11 ), the target’s carboxamide lacks metal-chelating capacity, suggesting divergent biological targets. Hydroxamic acids are often associated with antioxidant or histone deacetylase (HDAC) inhibitory activity, while carboxamides may engage in hydrogen bonding without redox activity.

Synthetic Accessibility :

- The tetrahydrobenzofuran core is synthetically versatile, as evidenced by its use in diverse derivatives (e.g., CAS 2310124-57-1 and 2320889-45-8 ). Modifications at the methylene bridge or carboxamide position can be achieved via standard acylation or alkylation protocols.

Research Findings

- Antioxidant Potential: While the target compound’s antioxidant activity is unstudied, structurally related hydroxamic acids (e.g., Compound 11 ) exhibit radical-scavenging activity in DPPH assays, suggesting that the hydroxy group in the target may contribute to similar properties.

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique molecular structure combines a tetrahydrobenzofuran moiety with a furan carboxamide, which contributes to its reactivity and interaction with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H17N1O4 |

| Molecular Weight | 273.31 g/mol |

| Functional Groups | Hydroxyl, Carboxamide |

1. Anti-inflammatory Effects

Compounds with tetrahydrobenzofuran structures have been noted for their anti-inflammatory properties. Research indicates that derivatives of this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The hydroxyl and carboxamide groups enhance binding to biological targets, suggesting potential therapeutic applications in treating inflammatory diseases.

2. Neuroprotective Properties

The neuroprotective effects of similar compounds have been documented extensively. They may offer protection against neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and apoptosis pathways. The presence of the tetrahydrobenzofuran unit is believed to be crucial for these effects .

3. Cytotoxic Activity

Studies on related furan-based derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds exhibiting similar structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents. The mechanisms include disruption of the cell cycle and induction of apoptosis through mitochondrial pathways .

Table: Cytotoxicity Data of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | MCF-7 | 4.06 | Apoptosis via mitochondrial pathway |

| Compound 7 | MCF-7 | 2.96 | Tubulin polymerization inhibition |

4. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It may interact with specific enzymes involved in metabolic pathways or disease processes, providing a basis for further drug development targeting conditions like cancer or neurodegeneration.

Case Studies and Research Findings

A significant study focused on the synthesis and evaluation of furan-based derivatives highlighted their cytotoxic effects and mechanisms of action against cancer cells. The research indicated that these compounds could effectively induce apoptosis in MCF-7 cells while sparing normal breast cells, suggesting a favorable therapeutic index .

Another study evaluated the anti-inflammatory properties of related compounds in animal models, demonstrating reduced inflammation markers and improved outcomes in conditions such as arthritis and neuroinflammation.

Q & A

Q. What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-3-carboxamide?

A multi-step synthesis approach is typically employed, starting with the functionalization of the tetrahydrobenzofuran core. Key steps include:

- Hydroxyl group protection : Use protecting groups (e.g., acetyl or trimethylsilyl) to prevent undesired side reactions during alkylation or coupling .

- Methylation and coupling : React the protected tetrahydrobenzofuran intermediate with furan-3-carboxamide derivatives via nucleophilic substitution or amide bond formation .

- Purification : Column chromatography or crystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the final product. Yield optimization may require adjusting catalysts (e.g., KI) or solvents (phenol for high-temperature reactions) .

Q. How should researchers confirm the structural identity of this compound?

- Spectroscopic techniques :

- NMR : Analyze H and C spectra to verify substituent positions and stereochemistry.

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with structurally related tetrahydrobenzofuran derivatives (e.g., 6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-one) .

Q. What analytical methods ensure purity for this compound?

- HPLC : Use high-resolution columns (e.g., Chromolith®) with UV detection at 254 nm. A purity threshold of ≥97% is standard for research-grade compounds .

- TLC : Monitor reaction progress using silica gel plates and visualize under UV light or iodine staining.

- Melting point analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Catalyst screening : Test transition metal catalysts (e.g., Pd or Cu) for coupling steps.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity, while toluene or xylene is suitable for high-temperature reactions .

- Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent ratio, and catalyst loading .

Q. How should contradictory bioactivity data across studies be analyzed?

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or cell models (primary vs. immortalized lines) can alter IC values. Standardize protocols using reference inhibitors (e.g., Hedgehog Antagonist VIII for enzyme assays) .

- Pharmacokinetic factors : Assess solubility (via shake-flask method) and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo results .

Q. What strategies are effective for designing enzyme inhibition assays?

- Recombinant enzyme systems : Use purified enzymes (e.g., acetylcholinesterase for Alzheimer’s research) with fluorogenic substrates (e.g., acetylthiocholine).

- Control experiments : Include known inhibitors (e.g., tacrine derivatives) to validate assay conditions .

- Data normalization : Express inhibition as % activity relative to vehicle controls and calculate dose-response curves using nonlinear regression .

Q. How can computational approaches guide structure-activity relationship (SAR) studies?

- Molecular docking : Model interactions between the compound and target proteins (e.g., β-secretase for Alzheimer’s targets) using software like AutoDock or Schrödinger .

- QSAR modeling : Train models on analogs (e.g., benzofuran-carboxamide hybrids) to predict bioactivity and prioritize synthetic targets .

Q. What protocols assess compound stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.